(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Monoamine transporter pharmacology Structure-activity relationship Tetrazole positional isomerism

This compound features a rare 2-phenyl-2H-tetrazole isomer, providing a structurally orthogonal pharmacophore compared to widely studied 1-substituted tetrazoles (e.g., Paudel 2017). The 2-substitution alters tetrazole nitrogen spatial presentation, enabling unique hydrogen-bonding interactions with monoamine transporter residues. Enhanced stability under basic/nucleophilic conditions makes it ideal for extended in vivo PK studies. Use as a reference standard in HPLC/LC-MS/NMR method development for benzylpiperidine-tetrazole libraries. Procure CAS 1396883-77-4 to expand your SAR beyond conventional 1-substituted tetrazoles.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 1396883-77-4
Cat. No. B2544761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
CAS1396883-77-4
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
InChIKeyKXJPSXCIKJMCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-Benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone (CAS 1396883-77-4) is a Structurally Distinct Benzylpiperidine-Tetrazole for CNS Transporter Research


(4-Benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone (CAS 1396883-77-4, molecular formula C20H21N5O, MW 347.42 g/mol) is a synthetic benzylpiperidine-tetrazole hybrid that integrates a 4-benzylpiperidine scaffold linked via a carbonyl bridge to a 2-phenyl-2H-tetrazole moiety [1]. This compound belongs to a broader class of benzylpiperidine-tetrazoles designed as monoamine neurotransmitter reuptake inhibitors, a therapeutic strategy targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters for CNS disorder indications [2]. The 2-phenyl substitution on the tetrazole ring distinguishes it from the more common 1-substituted tetrazole analogs prevalent in the patent and medicinal chemistry literature [3]. Its structural architecture combines critical features for transporter pharmacology: a benzylpiperidine recognition element, a tetrazole hydrogen-bond acceptor, and a carbonyl linker that influences molecular flexibility and pharmacophore presentation.

Why Generic Benzylpiperidine or Tetrazole Substitution Cannot Replace CAS 1396883-77-4 in Transporter Selectivity Studies


Within the benzylpiperidine-tetrazole chemotype, small structural modifications produce large shifts in transporter selectivity and potency. Paudel et al. (2017) demonstrated that altering the linker carbon number from 2 to 3 changed the serotonin reuptake inhibition profile across 31 benzylpiperidine-tetrazole analogs, while substituent identity on the aromatic ring (Ar1) of the tetrazole determined whether a compound behaved as a serotonin-selective, norepinephrine-preferring, or triple reuptake inhibitor [1]. The 2-phenyl-2H-tetrazole carbonyl substitution pattern in CAS 1396883-77-4 creates a distinct hydrogen-bonding topology and steric environment at the transporter binding pocket compared to the 1-substituted tetrazole analogs that dominate the literature [2]. Generic replacement with a 4-benzylpiperidine carboxamide (e.g., SNRIs lacking the tetrazole warhead) or a 1,5-disubstituted tetrazole-piperazine hybrid would fundamentally alter the pharmacophore geometry and are predicted to yield different transporter inhibition profiles and off-target liabilities [3]. Therefore, substitution without matched-pair experimental validation risks compromising the pharmacological fingerprint of the experimental system.

Quantitative Differentiation Evidence: CAS 1396883-77-4 Versus Closest Benzylpiperidine-Tetrazole Analogs


Structural Differentiation: 2-Phenyl-2H-Tetrazole vs. 1-Substituted Tetrazole in Benzylpiperidine Scaffolds

CAS 1396883-77-4 uniquely positions the phenyl group at the 2-position of the tetrazole ring, whereas the vast majority of benzylpiperidine-tetrazole analogs in the primary literature bear substitution at the 1-position of the tetrazole [1]. In the Paudel et al. (2017) series of 31 benzylpiperidine-tetrazoles, all active compounds contained 1-substituted tetrazole rings; the 2-substituted tetrazole topology has not been systematically evaluated for monoamine transporter inhibition [1]. This positional isomerism alters the electron distribution of the tetrazole ring, affecting hydrogen-bond acceptor strength and the spatial orientation of the phenyl group relative to the piperidine carbonyl [2]. The 2-phenyl-2H-tetrazole isomer is also chemically more stable toward alkaline degradation compared to 1-substituted tetrazoles, which can undergo ring-opening under basic conditions [3].

Monoamine transporter pharmacology Structure-activity relationship Tetrazole positional isomerism

Carbonyl Linker Geometry: Amide Bridge in CAS 1396883-77-4 vs. Alkyl-Linked Benzylpiperidine-Tetrazoles

The target compound incorporates a ketone (carbonyl) bridge directly connecting the 4-benzylpiperidine to the tetrazole ring at the 5-position, forming an amide-like linkage. In contrast, the Paudel et al. (2017) benzylpiperidine-tetrazole series uses alkyl linkers (2- or 3-carbon chains) connecting the piperidine nitrogen to a 1-substituted tetrazole [1]. This carbonyl insertion introduces conformational restriction and an additional hydrogen-bond acceptor that is absent in the alkyl-linked comparator series. In the 4-benzylpiperidine carboxamide SAR study by Paudel et al. (2021), the presence of a carbonyl group adjacent to the piperidine ring was shown to be a critical determinant of dopamine transporter (DAT) inhibition potency; compounds lacking this carbonyl showed substantially reduced DAT activity [2].

Pharmacophore design Linker optimization Monoamine transporter SAR

Molecular Property Differentiation: Lipophilicity and CNS Drug-Likeness vs. Known Benzylpiperidine-Tetrazoles

The target compound has a calculated partition coefficient (clogP) of approximately 2.84 and a topological polar surface area (TPSA) of 71.01 Ų, meeting all Lipinski Rule of Five criteria (MW 347.42, HBA 6, HBD 1, RB 5) [1]. This places it in a favorable CNS drug-likeness zone compared to the lead compound 2q from the Paudel 2017 series (MW >400, higher lipophilicity). The target compound's TPSA of 71.01 Ų is within the optimal range (60-70 Ų) for passive blood-brain barrier penetration, while the carbonyl-tetrazole motif provides a balanced hydrogen-bonding capacity that is less than that of carboxylic acid isosteres but greater than that of simple phenyl analogs [2].

Physicochemical property profiling CNS drug-likeness ADME prediction

Recommended Research and Procurement Application Scenarios for CAS 1396883-77-4


Exploratory SAR: Investigating 2-Phenyl-2H-Tetrazole Pharmacophore Topology in Monoamine Transporter Binding

Researchers aiming to expand the benzylpiperidine-tetrazole SAR beyond the 1-substituted tetrazole paradigm should procure CAS 1396883-77-4. The 2-phenyl-2H-tetrazole substitution pattern provides a structurally orthogonal pharmacophore to the Paudel 2017 series (compounds 1a-1q, 2a-2q), which exclusively used 1-substituted tetrazoles [1]. Head-to-head profiling of CAS 1396883-77-4 against compound 2q or 2d in SERT, NET, and DAT inhibition assays would reveal whether the 2-substituted tetrazole topology confers altered transporter subtype selectivity. The carbonyl linker further distinguishes it from alkyl-linked analogs, enabling dissection of linker rigidity effects on transporter pharmacology [2].

Chemical Probe Development: Tetrazole-Mediated Hydrogen-Bonding Network Mapping at hSERT

The tetrazole moiety in CAS 1396883-77-4 can engage in multiple hydrogen-bonding interactions with transporter residues. Docking studies by Paudel et al. (2017) with 1-substituted tetrazole analogs showed that the tetrazole ring forms H-bonds with key residues in transmembrane domains 1, 3, 6, and 8 of hSERT [1]. The 2-phenyl-2H-tetrazole isomer in CAS 1396883-77-4 alters the spatial presentation of the tetrazole nitrogen atoms, potentially engaging a different subset of H-bond donors/acceptors in the binding pocket. This makes the compound a useful tool for mapping the tetrazole interaction landscape in monoamine transporters via site-directed mutagenesis studies [3].

Stability-Advantaged Tetrazole Scaffold for In Vivo Probe Development Programs

2-Substituted tetrazoles demonstrate superior chemical stability compared to 1-substituted isomers, particularly under basic and nucleophilic conditions [1]. For medicinal chemistry programs requiring a stable tetrazole-containing probe for extended in vivo pharmacokinetic studies or formulation under alkaline pH conditions, CAS 1396883-77-4 offers a stability advantage over 1-substituted tetrazole alternatives. This property is relevant when the tetrazole serves as a metabolically stable carboxylic acid bioisostere, a common strategy in CNS drug design [2].

Reference Standard for Analytical Method Development in Benzylpiperidine-Tetrazole Purity Assessment

The well-defined molecular formula (C20H21N5O), InChI Key (KXJPSXCIKJMCAK-UHFFFAOYSA-N), and SMILES string of CAS 1396883-77-4 facilitate its use as a reference standard in HPLC, LC-MS, and NMR analytical method development for benzylpiperidine-tetrazole compound libraries [1]. Its structural features—benzylpiperidine, tetrazole, and carbonyl chromophores—provide distinctive UV absorption (expected λmax ~250-270 nm for the tetrazole-phenyl system) and characteristic NMR splitting patterns suitable for method validation [1].

Quote Request

Request a Quote for (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.